
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPO or MPO-5, and it belongs to the class of oxadiazoles.
Wirkmechanismus
The mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and survival. It has also been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation, improve mitochondrial function, and modulate the expression of various genes involved in cancer cell proliferation and survival. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide in lab experiments is its potent anticancer activity. It can be used to study the mechanisms of cancer cell proliferation and survival and to develop new anticancer drugs. Another advantage is its neuroprotective effects, which can be used to study the mechanisms of neurodegenerative diseases and to develop new treatments.
However, there are also some limitations to using MPO-5 in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which can limit its use in certain cell lines and animal models.
Zukünftige Richtungen
There are several future directions for research on 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide. One direction is to study its potential applications in other fields, such as cardiovascular disease and diabetes. Another direction is to develop new derivatives of MPO-5 with improved solubility and potency. Finally, more studies are needed to fully understand the mechanism of action of this compound and to identify its potential side effects and toxicity.
Synthesemethoden
The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide is a multi-step process that involves the reaction of various reagents. The first step is the synthesis of 4-methoxybenzohydrazide, which is then reacted with ethyl chloroformate to produce 4-methoxyphenyl-N-ethylcarbamate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to produce 3-(4-methoxyphenyl)-5-(2-hydroxy-2-methylpropyl)-1,2,4-oxadiazole. Finally, this compound is reacted with p-toluenesulfonyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of cancer research. Studies have shown that MPO-5 has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inhibiting the proliferation of cancer cells and inducing apoptosis.
Another potential application of MPO-5 is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can protect neurons from oxidative stress and inflammation. It has also been shown to improve cognitive function and memory in animal models.
Eigenschaften
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-3-7-15(8-4-13)20-17(23)11-12-18-21-19(22-25-18)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKYKJNHYSLDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


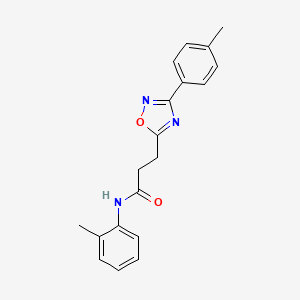
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7703319.png)
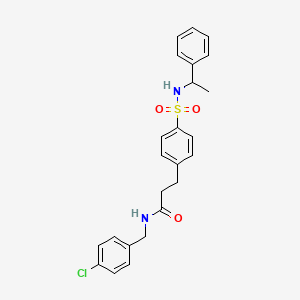
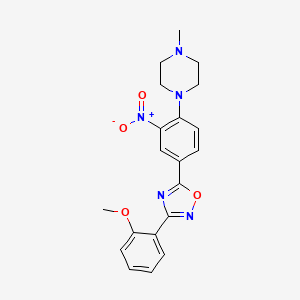
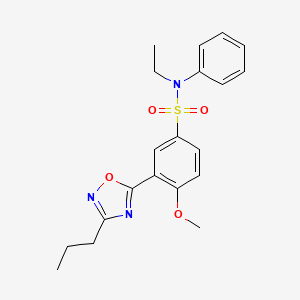
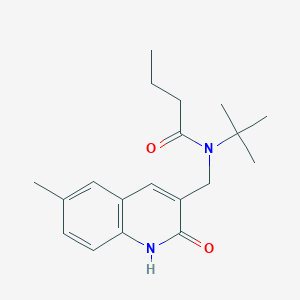
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703366.png)
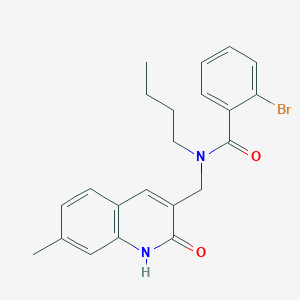
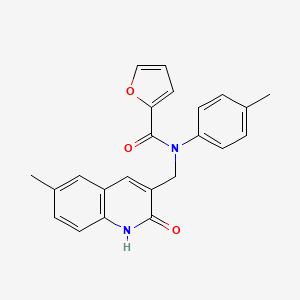
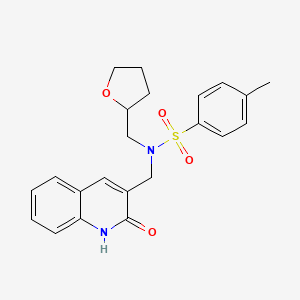
![7-(1-hydroxypropyl)-8-methylindolizino[1,2-b]quinolin-9(11H)-one (R,S-Mappicine)](/img/structure/B7703413.png)

